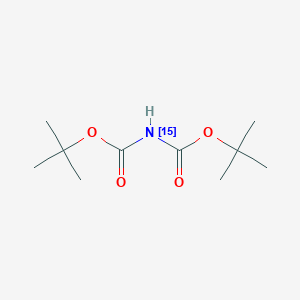

(Boc)2-15NH

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-9(2,3)14-7(12)11-8(13)15-10(4,5)6/h1-6H3,(H,11,12,13)/i11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAQIUOFDMREBA-KHWBWMQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[15NH]C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction to Di-tert-butyl ¹⁵N-iminodicarboxylate

An In-Depth Technical Guide to Di-tert-butyl ¹⁵N-iminodicarboxylate: Synthesis, Properties, and Applications in Modern Organic Chemistry and Drug Development

This guide provides a comprehensive technical overview of Di-tert-butyl ¹⁵N-iminodicarboxylate, a crucial isotopically labeled reagent in synthetic organic chemistry and drug development. We will delve into its synthesis, key properties, and diverse applications, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in the pharmaceutical industry.

Di-tert-butyl ¹⁵N-iminodicarboxylate, systematically named tert-butyl N-[(tert-butoxy)carbonyl]-¹⁵N-carbamate and commonly referred to as (Boc)₂-¹⁵NH, is the ¹⁵N isotopologue of Di-tert-butyl iminodicarboxylate.[1][2] This compound features a central nitrogen atom, the heavy isotope ¹⁵N, bonded to two tert-butoxycarbonyl (Boc) protecting groups. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, valued for its stability under a wide range of conditions and its facile removal under mild acidic conditions.[][4]

The incorporation of the stable, non-radioactive ¹⁵N isotope makes (Boc)₂-¹⁵NH an invaluable tool for a variety of applications, including:

-

Mechanistic studies: Elucidating reaction pathways and understanding the fate of nitrogen atoms in chemical transformations.[5]

-

Metabolic research: Tracing the metabolic pathways of nitrogen-containing compounds in biological systems.[]

-

Advanced analytical techniques: Serving as an internal standard in mass spectrometry and enabling specialized NMR spectroscopic studies.[7][8]

This guide will explore the synthesis of this labeled reagent and its practical applications, providing a robust resource for its effective utilization in the laboratory.

Synthesis of Di-tert-butyl ¹⁵N-iminodicarboxylate

The synthesis of (Boc)₂-¹⁵NH is a straightforward procedure that leverages the high reactivity of di-tert-butyl dicarbonate ((Boc)₂O) towards nucleophilic nitrogen sources. The most common and cost-effective source of the ¹⁵N isotope is ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl).[9]

Synthetic Pathway

The overall synthetic scheme involves the exhaustive N-acylation of the ¹⁵N-ammonia source with di-tert-butyl dicarbonate. The reaction typically proceeds in the presence of a base to neutralize the generated acid and drive the reaction to completion.

Diagram 1: Synthesis of Di-tert-butyl ¹⁵N-iminodicarboxylate

Caption: A schematic representation of the synthesis of (Boc)₂-¹⁵NH from ¹⁵NH₄Cl.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity of the final product.

Materials:

-

¹⁵N-Ammonium chloride (¹⁵NH₄Cl)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of ¹⁵N-ammonium chloride (1.0 eq) in a suitable solvent such as dichloromethane, add an excess of di-tert-butyl dicarbonate (2.2-3.0 eq).

-

Base Addition: Add a catalytic amount of DMAP and a stoichiometric amount of a base like triethylamine to the reaction mixture. The base is crucial for deprotonating the ammonium salt and neutralizing the acid formed during the reaction.[9]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Final Product: The resulting Di-tert-butyl ¹⁵N-iminodicarboxylate is typically a white solid and can be further purified by recrystallization if necessary.[2][10]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of (Boc)₂-¹⁵NH are nearly identical to its unlabeled counterpart. However, the presence of the ¹⁵N isotope imparts distinct spectroscopic signatures.

| Property | Value |

| Molecular Formula | C₁₀H₁₉¹⁵NO₄ |

| Molecular Weight | ~218.26 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in most organic solvents |

| ¹H NMR | The proton on the nitrogen will appear as a doublet due to coupling with the ¹⁵N nucleus (I=1/2). |

| ¹³C NMR | The carbonyl carbons and the quaternary carbons of the Boc groups will show coupling to the ¹⁵N nucleus. |

| ¹⁵N NMR | A single resonance will be observed, with its chemical shift providing information about the electronic environment of the nitrogen atom. |

| IR Spectroscopy | The N-H stretching frequency may be slightly shifted compared to the ¹⁴N isotopologue. |

Applications in Research and Drug Development

Di-tert-butyl ¹⁵N-iminodicarboxylate is a versatile reagent with significant applications in various stages of chemical research and drug development.

Synthesis of ¹⁵N-Labeled Primary Amines

A primary application of (Boc)₂-¹⁵NH is in the synthesis of ¹⁵N-labeled primary amines from alkyl halides, a process analogous to the Gabriel synthesis.[2][10]

Diagram 2: Synthesis of ¹⁵N-Labeled Primary Amines

Caption: A two-step workflow for the synthesis of ¹⁵N-labeled primary amines.

Experimental Workflow:

-

Deprotonation: (Boc)₂-¹⁵NH is first deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) to form the corresponding ¹⁵N-amide anion.

-

N-Alkylation: The resulting anion is a potent nucleophile and reacts with an alkyl halide (R-X) in an Sₙ2 reaction to form the N-alkylated intermediate, (Boc)₂-¹⁵N-R.[10]

-

Deprotection: The two Boc groups are subsequently removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the ¹⁵N-labeled primary amine (R-¹⁵NH₂).[][11]

This method is highly efficient and avoids the over-alkylation often encountered in direct amination reactions.

Isotopic Labeling in Peptide Synthesis

While direct use of (Boc)₂-¹⁵NH in solid-phase peptide synthesis (SPPS) is not common, it serves as a precursor for the synthesis of ¹⁵N-labeled Boc-protected amino acids. These labeled amino acids can then be incorporated into peptides at specific positions.[12][13]

Workflow for Labeled Amino Acid Synthesis:

-

Synthesis of a ¹⁵N-labeled amino acid: This can be achieved through various synthetic routes, often involving the use of a ¹⁵N source like (Boc)₂-¹⁵NH.

-

Boc Protection: The resulting ¹⁵N-labeled amino acid is then protected with a single Boc group on the alpha-amino function to yield the corresponding Boc-¹⁵N-amino acid.[14]

-

Peptide Synthesis: This labeled monomer can then be used in standard Boc or Fmoc-based solid-phase peptide synthesis protocols.[][15]

The resulting ¹⁵N-labeled peptides are invaluable for structural studies by NMR spectroscopy and for investigating peptide-protein interactions.

Tracers in Metabolic and Mechanistic Studies

The ¹⁵N label in molecules synthesized from (Boc)₂-¹⁵NH acts as a "heavy" tag that can be easily detected and quantified by mass spectrometry. This allows for:

-

Metabolic Fate Studies: Following the journey of a drug candidate or a metabolite through a biological system to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[]

-

Reaction Mechanism Elucidation: Determining the connectivity of atoms in reaction products to confirm or disprove proposed reaction mechanisms.[5]

Conclusion

Di-tert-butyl ¹⁵N-iminodicarboxylate is a powerful and versatile tool in the arsenal of the modern chemist and drug developer. Its ability to introduce a stable ¹⁵N isotope into a wide range of organic molecules opens up avenues for sophisticated analytical studies, detailed mechanistic investigations, and a deeper understanding of biological processes. The synthetic protocols and applications outlined in this guide provide a solid foundation for the effective utilization of this important isotopically labeled reagent.

References

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC. (n.d.). Retrieved from [Link]

-

Late-Stage Isotopic Exchange of Primary Amines - PMC. (n.d.). Retrieved from [Link]

- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(36), 5967.

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - PMC. (n.d.). Retrieved from [Link]

-

Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.). Retrieved from [Link]

-

Boc-Pro-NH-CH(C2H5)2 | C15H28N2O3 | CID 131722956 - PubChem. (n.d.). Retrieved from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

-

Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition - Semantic Scholar. (n.d.). Retrieved from [Link]

-

Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (n.d.). Retrieved from [Link]

-

Di-tert-butyl-iminodicarboxylate - Wikipedia. (n.d.). Retrieved from [Link]

-

[ 15N]Isotopic labeling: a suitable tool to study the reactivity of bis lactams - ResearchGate. (n.d.). Retrieved from [Link]

-

Access to Any Site Directed Stable Isotope (2H, 13C, 15N, 17O and 18O) in Genetically Encoded Amino Acids - NIH. (n.d.). Retrieved from [Link]

-

Affordable uniform isotope labeling with (2)H, (13)C and (15)N in insect cells - PubMed. (2015, June 15). Retrieved from [Link]

-

The Essential Role of Di-tert-butyl Dicarbonate in Pharmaceutical Synthesis. (2026, February 14). Retrieved from [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022, April 19). Retrieved from [Link]

-

BOC-D-alanine | C8H15NO4 | CID 637606 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Synthesis of tert -Butoxycarbonyl (Boc)-Protected Purines | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

N-tert-butoxycarbonyl (BOC) protected [V 6 O 13 {(OCH 2 ) 3 CNH 2 } 2 ] 2− : synthesis, structural characterization, and solution behavior - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. Di-tert-butyl iminodicarboxylate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. Di-tert-butyl-iminodicarboxylate - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 7. Late-Stage Isotopic Exchange of Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Access to Any Site Directed Stable Isotope (2H, 13C, 15N, 17O and 18O) in Genetically Encoded Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 10. What is Di-tert-butyl iminodicarboxylate?_Chemicalbook [chemicalbook.com]

- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. Boc-Gly-OH-15N 15N 98atom , 99 CP 106665-75-2 [sigmaaldrich.com]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

- 15. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Structure, Synthesis, and Application of Di-Boc Protected ¹⁵N Amines

Foreword: The Imperative of Precision in Modern Synthesis

In the landscape of contemporary drug development and mechanistic biology, the ability to track, quantify, and structurally elucidate molecules with atomic precision is not merely an advantage; it is a fundamental necessity. Amine functionalities are ubiquitous in pharmaceuticals and biomolecules, making their strategic manipulation a cornerstone of organic synthesis. The tert-butoxycarbonyl (Boc) group is a stalwart tool for amine protection, prized for its robustness and facile, acid-labile cleavage.[1][2][3][4] This guide focuses on a more specialized, yet powerful, variant: the di-Boc protection of primary amines, coupled with the strategic incorporation of a ¹⁵N stable isotope label.

The introduction of a ¹⁵N nucleus transforms a molecule from a passive synthetic target into an active probe. This stable isotope, with its nuclear spin of 1/2, unlocks a suite of powerful analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[5][6] These methods allow researchers to non-invasively trace metabolic pathways, quantify drug-target engagement, and solve complex structural puzzles.[5][7][8] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for understanding and utilizing di-Boc protected ¹⁵N amines, from their fundamental structure to their synthesis and application.

Part 1: Core Structural and Physicochemical Properties of Di-tert-butyl Iminodicarbonate

The journey into di-Boc protected ¹⁵N amines begins with the parent reagent, di-tert-butyl iminodicarbonate, often abbreviated as (Boc)₂NH.[9] Understanding its intrinsic properties is critical to appreciating its reactivity and function.

Molecular Architecture and Electronic Profile

Di-tert-butyl iminodicarbonate is a white crystalline solid at room temperature.[9][10] Its structure, [(CH₃)₃COCO]₂NH, features a central nitrogen atom bonded to two electron-withdrawing tert-butoxycarbonyl groups.[10][11][12] This arrangement has profound stereoelectronic consequences:

-

Planarity and Deshielding: The two carbonyl groups draw electron density away from the nitrogen atom via resonance and inductive effects. This delocalization imparts a degree of planar character to the C-N-C bond system and significantly reduces the electron density on the nitrogen.

-

Enhanced Acidity: The powerful electron-withdrawing nature of the twin Boc groups renders the N-H proton substantially more acidic (pKa ≈ 8-9) than that of a typical amine or even a mono-Boc carbamate. This enhanced acidity is the linchpin of its utility, allowing for easy deprotonation with moderate bases to form a nucleophilic nitrogen anion.

-

Steric Hindrance: The bulky tert-butyl groups provide significant steric shielding around the nitrogen center, influencing its approach to electrophiles and contributing to the stability of the protected amine.

Physicochemical and Spectroscopic Data Summary

The following table summarizes the key properties of unlabeled di-tert-butyl iminodicarbonate, providing a baseline for characterization.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | [13] |

| Synonyms | (Boc)₂NH, Bis(tert-butoxycarbonyl)amine | [13] |

| CAS Number | 51779-32-9 | [9][13] |

| Molecular Formula | C₁₀H₁₉NO₄ | [13][14] |

| Molecular Weight | 217.26 g/mol | [13][14] |

| Appearance | White crystalline solid | [9][10][12] |

| Melting Point | 114-121 °C | [10][12][15][16][17] |

| Solubility | Soluble in most organic solvents; insoluble in water. | [10][12][16] |

| ¹H NMR (CDCl₃) | ~1.5 ppm (s, 18H, t-Bu), ~7.3 ppm (br s, 1H, NH) | [13] |

| ¹³C NMR (CDCl₃) | ~28 ppm (C(CH₃)₃), ~83 ppm (C(CH₃)₃), ~150 ppm (C=O) | N/A |

Part 2: Synthesis of Di-Boc Protected ¹⁵N Amines: A Validated Protocol

The synthesis of a di-Boc protected ¹⁵N amine is a robust two-stage process: first, the preparation of the ¹⁵N-labeled iminodicarbonate reagent, and second, its subsequent N-alkylation. This approach is favored in many contexts as a more efficient and milder alternative to the classical Gabriel synthesis for preparing primary amines.[9][10][11]

Rationale and Strategic Advantage

The core of the strategy lies in using the highly nucleophilic anion of ¹⁵N-(Boc)₂NH as a surrogate for a ¹⁵N-ammonia equivalent. The twin Boc groups serve a dual purpose: they activate the N-H bond for deprotonation and then protect the newly formed primary amine, preventing over-alkylation and other side reactions. The subsequent removal of both Boc groups under acidic conditions cleanly liberates the desired ¹⁵N-labeled primary amine.[9][11]

Diagram: Synthetic Workflow

Caption: Overall workflow for the two-stage synthesis of a di-Boc protected ¹⁵N amine.

Experimental Protocol: Synthesis of N-Alkyl-di-tert-butyl-¹⁵N-iminodicarbonate

This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring and characterization.

Stage 1: Preparation of ¹⁵N-Di-tert-butyl Iminodicarbonate (¹⁵N-(Boc)₂NH)

This procedure is adapted from a highly efficient method for preparing the unlabeled analogue directly from an ammonium salt.[18]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add ¹⁵N-Ammonium Chloride (¹⁵NH₄Cl, 1.0 eq).

-

Solvent and Reagents: Add anhydrous Dichloromethane (DCM) or Acetonitrile. Cool the suspension to 0 °C in an ice bath. Add 4-Dimethylaminopyridine (DMAP, 2.2 eq) followed by the slow, dropwise addition of Di-tert-butyl dicarbonate (Boc₂O, 2.2 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir vigorously for 12-24 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) for the consumption of Boc₂O.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 1M HCl (to remove DMAP), saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ¹⁵N-(Boc)₂NH can often be used directly in the next step or purified further by recrystallization from a hexane/ethyl acetate mixture.

Stage 2: N-Alkylation

-

Deprotonation: To a flame-dried flask under a nitrogen atmosphere, add the synthesized ¹⁵N-(Boc)₂NH (1.0 eq) and anhydrous solvent (e.g., THF or DMF). Add a suitable base such as Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) or Potassium Carbonate (K₂CO₃, 1.5 eq). Stir at room temperature until gas evolution ceases (if using NaH) or for 1 hour.[11]

-

Alkylation: Add the desired alkyl halide (R-X, 1.1 eq) dropwise to the solution. The reaction may be heated (e.g., to 40-50 °C) to drive it to completion.[11]

-

Monitoring: Monitor the reaction progress by TLC until the starting ¹⁵N-(Boc)₂NH spot has been consumed.

-

Quenching and Work-up: Cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

-

Final Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure di-Boc protected ¹⁵N amine.

Diagram: N-Alkylation Mechanism

Caption: Sₙ2 mechanism for the N-alkylation of the deprotonated ¹⁵N-iminodicarboxylate.

Part 3: Definitive Structural Characterization

Confirming the structure and isotopic incorporation of the final product is paramount. The presence of the ¹⁵N label provides a unique spectroscopic handle for unambiguous characterization.

¹⁵N NMR Spectroscopy: The Gold Standard

Due to its low natural abundance (~0.37%), the ¹⁵N nucleus is often difficult to observe via NMR without isotopic enrichment.[6] Labeling makes ¹⁵N NMR a powerful and direct tool for characterization.

-

Chemical Shift (δ): The nitrogen atom in a di-Boc protected amine is significantly deshielded due to the strong electron-withdrawing effects of the two carbonyl groups. This results in a ¹⁵N chemical shift that is substantially downfield compared to a corresponding primary amine. ¹⁵N NMR chemical shifts provide sensitive information about the electronic environment of the nitrogen atom.[19][20]

-

Heteronuclear Coupling: While direct ¹J(¹⁵N-¹H) coupling is absent, two- and three-bond couplings (²J and ³J) to protons on the alkyl group (R) and the tert-butyl groups can be observed, providing valuable connectivity information.

-

2D NMR Techniques: Advanced experiments like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.[6][8] They correlate the ¹⁵N nucleus with protons two or three bonds away, respectively, allowing for unequivocal assignment of the structure and confirmation that the alkylation occurred at the nitrogen atom.

Mass Spectrometry

Mass spectrometry (MS) serves two critical functions: confirming the molecular weight and assessing the degree of isotopic enrichment.

-

Molecular Ion Peak: In the mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) of the ¹⁵N-labeled compound will appear at an m/z value that is one unit higher than its unlabeled (¹⁴N) counterpart.[6]

-

Isotopic Enrichment: By comparing the relative intensities of the M⁺ and (M+1)⁺ peaks (after correcting for natural ¹³C abundance), the percentage of ¹⁵N incorporation can be accurately calculated.

Summary of Expected Spectroscopic Data

| Technique | Expected Observation for R-¹⁵N(Boc)₂ | Purpose |

| ¹H NMR | Signals for the alkyl group (R) and a singlet at ~1.5 ppm for the 18 t-Bu protons. | Confirms gross structure. |

| ¹³C NMR | Signals for the alkyl group (R), t-Bu carbons (~28, 83 ppm), and carbonyls (~150 ppm). | Confirms carbon framework. |

| ¹⁵N NMR | A single resonance at a downfield chemical shift. | Directly observes the labeled nitrogen and confirms its electronic environment. |

| ¹H-¹⁵N HMBC | Cross-peaks between the ¹⁵N nucleus and protons on the R-group and t-Bu groups. | Unambiguously confirms the N-C bond formation. |

| HRMS | Molecular ion peak corresponding to the exact mass of the ¹⁵N-labeled compound. | Confirms molecular formula and isotopic incorporation. |

Part 4: Strategic Application and Deprotection

The ultimate value of di-Boc protected ¹⁵N amines lies in their role as stable, versatile intermediates that can be readily converted into ¹⁵N-labeled primary amines for a wide range of applications.

Key Applications in Drug Discovery and Chemical Biology

-

Metabolic Tracing: ¹⁵N-labeled compounds are used as tracers to follow the metabolic fate of drugs or endogenous molecules in cells or whole organisms.[5][6][7]

-

NMR-Based Ligand Binding Assays: In drug discovery, ¹⁵N-labeling of a target protein allows researchers to monitor changes in the protein's NMR spectrum upon addition of a potential drug molecule, identifying binding events and mapping the binding site.[8]

-

Quantitative Proteomics (SILAC): While SILAC typically uses labeled amino acids, the principles of using stable isotopes for quantitative mass spectrometry are the same. ¹⁵N-labeled internal standards are crucial for accurate quantification in pharmacokinetic and pharmacodynamic studies.

Protocol: Acid-Catalyzed Deprotection

The removal of both Boc groups is typically achieved under anhydrous acidic conditions.[21]

-

Setup: Dissolve the di-Boc protected ¹⁵N amine (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) in a round-bottom flask.

-

Reagent Addition: Add Trifluoroacetic Acid (TFA, 5-10 eq), often as a 25-50% solution in DCM.[2]

-

Reaction: Stir the mixture at room temperature. The reaction is usually rapid, often completing within 30-60 minutes. Monitor by TLC for the disappearance of the starting material.

-

Work-up: Upon completion, remove the TFA and solvent under reduced pressure. The resulting ¹⁵N-labeled primary amine is typically obtained as its TFA salt. It can be converted to the free amine by neutralization with a suitable base and subsequent extraction.

Note on Selectivity: A unique feature of the di-Boc group is that one of the two Boc groups is significantly more acid-labile than a standard mono-Boc group.[18] This allows for selective removal of the first Boc group under very mild acidic conditions to yield a mono-Boc protected ¹⁵N amine, adding another layer of synthetic versatility.[18]

Diagram: Boc Deprotection Mechanism

Caption: Mechanism for the acid-catalyzed deprotection of a Boc group.

Conclusion

Di-Boc protected ¹⁵N amines represent a convergence of classical protecting group strategy and modern isotopic labeling techniques. The di-Boc moiety provides a robust and versatile method for the synthesis of protected primary amines, while the ¹⁵N label imbues these molecules with powerful analytical capabilities. The synthetic protocols are reliable and scalable, and the characterization methods are definitive. For researchers in drug development and the life sciences, mastering the synthesis and application of these compounds provides a critical tool for elucidating biological mechanisms and accelerating the discovery of new therapeutics.

References

- Tao. (2025, August 13). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. Published on Aug 13, 2025.

- Unknown Author. (2026, February 12).

- PubChem. Di-tert-butyl Iminodicarboxylate.

- Morgan, K., et al. (2023, May 10).

- ChemicalBook. (2020, February 17).

- Unknown Author.

- Ragnarsson, U., & Grehn, L. (2013, July 17). Dual protection of amino functions involving Boc. RSC Publishing.

- Unknown Author. (2025, April 22). 15NRORC: An Azine Labeling Protocol. PMC.

- Alfa Chemistry. (2024, November 13). 15N Labeled Compounds. Isotope Science.

- Unknown Author. (2021, January 22). Applications of Solution NMR in Drug Discovery. MDPI.

- Sigma-Aldrich.

- Wikipedia.

- Common Organic Chemistry. Boc Protection Mechanism (Boc2O).

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- Wikipedia.

- Chemsrc. (2025, August 27).

- BenchChem Technical Support Team. (2025, December). The Chemistry of the Boc Protecting Group. Benchchem.

- lookchem.

- ChemicalBook. (2026, January 13).

- Sigma-Aldrich.

- Perinu, C., et al. (2014). Application of 15N-NMR spectroscopy to analysis of amine based CO2 capture solvents. Energy Procedia, 63, 1144-1150.

- Wikipedia. tert-Butyloxycarbonyl protecting group.

- Scribd. Amine Protection With Boc.

- Unknown Author.

- ResearchGate. (2025, October 30). Application of 15N-NMR Spectroscopy to Analysis of Amine Based CO2 Capture Solvents.

Sources

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 6. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. Di-tert-butyl-iminodicarboxylate - Wikipedia [en.wikipedia.org]

- 11. What is Di-tert-butyl iminodicarboxylate?_Chemicalbook [chemicalbook.com]

- 12. lookchem.com [lookchem.com]

- 13. Di-tert-butyl Iminodicarboxylate | C10H19NO4 | CID 279800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 亚胺二羧酸二叔丁酯 ≥96% | Sigma-Aldrich [sigmaaldrich.com]

- 15. Di-tert-butyl iminodicarboxylate | CAS#:51779-32-9 | Chemsrc [chemsrc.com]

- 16. Di-tert-butyl iminodicarboxylate | 51779-32-9 [chemicalbook.com]

- 17. Di-tert-butyl-iminodicarboxylate = 96 51779-32-9 [sigmaaldrich.com]

- 18. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 19. Application of 15N-NMR spectroscopy to analysis of amine based CO2 capture solvents - SINTEF [sintef.no]

- 20. researchgate.net [researchgate.net]

- 21. Boc-Protected Amino Groups [organic-chemistry.org]

Strategic Overview: The Duality of Protection and Probing

An In-depth Technical Guide to the Properties and Applications of (Boc)₂-¹⁵NH

This document serves as a comprehensive technical guide on Di-tert-butyl iminodicarboxylate-¹⁵N, denoted as (Boc)₂-¹⁵NH. It is designed for researchers, medicinal chemists, and drug development professionals who leverage isotopic labeling for advanced synthetic and analytical applications. The guide moves beyond rudimentary data presentation to provide field-proven insights, explaining the causal relationships behind experimental choices and ensuring the methodologies described are robust and self-validating.

Di-tert-butyl iminodicarboxylate, (Boc)₂NH, is a crystalline solid widely employed as a synthetic surrogate for ammonia and a precursor to primary amines.[1] Its utility stems from the two tert-butyloxycarbonyl (Boc) protecting groups, which significantly decrease the nucleophilicity of the central nitrogen atom, allowing for controlled, stepwise reactions. The isotopic labeling with ¹⁵N introduces a powerful analytical dimension. The ¹⁵N nucleus possesses a nuclear spin (I) of ½, which, unlike the quadrupolar and highly abundant ¹⁴N nucleus (I=1), yields sharp, high-resolution signals in Nuclear Magnetic Resonance (NMR) spectroscopy.[2] This unique combination of a sterically encumbered, protected nitrogen source with a spin-active NMR probe makes (Boc)₂-¹⁵NH an invaluable reagent for mechanistic elucidation, metabolic tracing, and the synthesis of labeled standards.

Core Physicochemical and Spectroscopic Profile

The physical and chemical properties of (Boc)₂-¹⁵NH are fundamentally governed by its molecular structure. These properties dictate its handling, reactivity, and analytical characteristics.

Table 1: Physicochemical and Spectroscopic Data for (Boc)₂-¹⁵NH

| Property | Value / Description | Rationale & Comments |

| Chemical Formula | C₁₀H₁₉¹⁵NO₄ | Isotopic enrichment at the nitrogen position. |

| Molecular Weight | 218.26 g/mol | Calculated based on the molecular weight of the unlabeled compound (217.26 g/mol ).[3][4] |

| Appearance | White to off-white crystalline solid | Consistent with the unlabeled analogue.[5][6] |

| Melting Point | 114-117 °C | Expected to be nearly identical to the unlabeled compound. |

| Solubility | Soluble in most organic solvents (e.g., THF, CH₂Cl₂, EtOAc); Insoluble in water.[6][7] | The two bulky, nonpolar tert-butyl groups dominate the molecule's solubility profile. |

| ¹H NMR (CDCl₃) | δ ≈ 1.5 (s, 18H, C(CH₃)₃), δ ≈ 7.5 (broad d, 1H, ¹⁵N-H) | The singlet represents the 18 equivalent protons of the two Boc groups. The N-H proton signal is a doublet due to coupling with the ¹⁵N nucleus. |

| ¹³C NMR (CDCl₃) | δ ≈ 28 (C(CH₃)₃), δ ≈ 82 (C(CH₃)₃), δ ≈ 152 (C=O) | Shows the characteristic carbons of the Boc protecting groups. |

| ¹⁵N NMR | Sharp singlet, chemical shift is solvent and reference dependent. | The key analytical feature. Its precise chemical shift allows it to be used as a reference standard.[8] |

| **IR (KBr, cm⁻¹) ** | ν ≈ 3270 (N-H stretch), ν ≈ 1740 (C=O stretch), ν ≈ 1150 (C-O stretch) | The N-H stretch will be slightly shifted compared to the unlabeled compound due to the heavier isotope. |

Key Methodologies & Field Applications

The utility of (Boc)₂-¹⁵NH is best demonstrated through its application in common, yet critical, laboratory workflows.

Synthesis of ¹⁵N-Labeled Primary Amines via N-Alkylation

(Boc)₂-¹⁵NH serves as an excellent nucleophile for SN2 reactions after deprotonation, providing a robust method for introducing a protected ¹⁵N-amine. This approach is a modern, efficient alternative to the classical Gabriel synthesis.[5][7]

Expertise & Causality Behind Experimental Choices:

-

Choice of Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is optimal.[7] It irreversibly deprotonates the N-H bond to form the sodium salt, maximizing the concentration of the active nucleophile without competing in the subsequent alkylation step.

-

Solvent System: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are required. These solvents effectively solvate the cation (e.g., Na⁺) without reacting with the base or the anionic nitrogen intermediate. The absence of water is critical to prevent quenching the anion.

-

Deprotection: The Boc groups are strategically chosen for their stability to basic and nucleophilic conditions, yet they are readily cleaved under strong anhydrous acid (e.g., Trifluoroacetic acid or HCl in dioxane).[1] This orthogonality is fundamental to modern protecting group strategy.

Experimental Protocol: N-Alkylation and Deprotection

-

Anion Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or N₂), suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous THF.

-

To this suspension, add a solution of (Boc)₂-¹⁵NH (1.0 eq.) in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases. The formation of the sodium salt results in a clear solution or a fine suspension.

-

Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (R-X, 1.0-1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting materials (typically 12-24 hours).

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting N-alkylated product, (Boc)₂-¹⁵NR, by silica gel column chromatography.

-

Deprotection: Dissolve the purified (Boc)₂-¹⁵NR in dichloromethane (DCM) and add an excess of Trifluoroacetic acid (TFA) (e.g., 20-50% v/v).

-

Stir at room temperature for 1-3 hours until deprotection is complete.

-

Remove the solvent and excess TFA in vacuo to yield the crude ¹⁵N-labeled primary amine salt, R-¹⁵NH₃⁺TFA⁻.

Caption: Workflow for the synthesis of ¹⁵N-labeled primary amines.

Application as a ¹⁵N NMR Chemical Shift Reference

The sharp singlet produced by (Boc)₂-¹⁵NH in ¹⁵N NMR, combined with its chemical stability and solubility in common deuterated solvents, makes it a suitable reference standard.

Trustworthiness of the Protocol: This protocol relies on the established stability and well-defined resonance of the reference compound. For highest accuracy, referencing is often performed relative to a primary standard like liquid ammonia, with the chemical shift of (Boc)₂-¹⁵NH being predetermined on a specific instrument.[9][10]

Experimental Protocol: External Referencing

-

Prepare the Standard: Dissolve a small amount of (Boc)₂-¹⁵NH in a suitable deuterated solvent (e.g., CDCl₃) within a sealed capillary tube.

-

Sample Preparation: Place the sealed capillary inside the NMR tube containing your analyte solution.

-

Data Acquisition: Acquire the ¹⁵N NMR spectrum of your sample. The spectrum will show the signal of your compound and the sharp singlet from the external standard.

-

Referencing: Calibrate the chemical shift axis (δ) by setting the peak corresponding to (Boc)₂-¹⁵NH to its pre-determined chemical shift value for that solvent and temperature.

Caption: Logical workflow for using (Boc)₂-¹⁵NH as an external NMR standard.

Conclusion

(Boc)₂-¹⁵NH is a sophisticated yet practical reagent that embodies the principles of modern chemical synthesis and analysis. It provides a reliable pathway for the introduction of a protected ¹⁵N-labeled amine functional group, while simultaneously serving as a valuable tool for NMR-based structural and mechanistic studies. Its properties—governed by the dual nature of the sterically bulky, acid-labile Boc groups and the NMR-active ¹⁵N nucleus—offer a distinct advantage for researchers in drug discovery and chemical biology. A thorough understanding of the principles outlined in this guide is essential for its effective and strategic deployment in the laboratory.

References

- Time.gov.

-

Wikipedia. Nitrogen-15 nuclear magnetic resonance spectroscopy. [Link]

-

University of Ottawa. Nitrogen NMR. [Link]

-

PubChem. Di-tert-butyl Iminodicarboxylate. [Link]

-

Wikipedia. Di-tert-butyl-iminodicarboxylate. [Link]

-

PubMed. ¹⁵N chemical shift referencing in solid state NMR. (2014-07-15). [Link]

Sources

- 1. Di-tert-butyl-iminodicarboxylate - Wikipedia [en.wikipedia.org]

- 2. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. Di-tert-butyl Iminodicarboxylate | C10H19NO4 | CID 279800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Di-tert-butyl-iminodicarboxylate | CAS 51779-32-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. What is Di-tert-butyl iminodicarboxylate?_Chemicalbook [chemicalbook.com]

- 8. Nitrogen NMR [chem.ch.huji.ac.il]

- 9. Nitrogen-15 Chemical Shift Converter | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 10. 15N chemical shift referencing in solid state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Application Scientist’s Guide to Boc Chemistry: Mechanisms, Protocols, and Strategic Implementation

Executive Summary

The tert-butyloxycarbonyl (Boc) group is a cornerstone of organic synthesis, particularly in peptide chemistry and the construction of complex small-molecule drugs.[1][2] Unlike the base-labile Fmoc group or the hydrogenolysis-sensitive Cbz group, Boc provides robust stability against bases and nucleophiles, making it the protection of choice for multi-step syntheses involving Grignard reagents, hydrides, or basic coupling conditions.

This guide moves beyond basic textbook definitions to address the process chemistry challenges: controlling the electrophilic tert-butyl cation during deprotection, optimizing orthogonality, and selecting the correct scavenger cocktails to prevent irreversible alkylation of sensitive residues.

The Mechanistic Foundation

Stability and Electronic Profile

The Boc group protects amines as carbamates.[3] The bulky tert-butyl group provides steric shielding, but its primary function is electronic. The carbamate linkage reduces the nucleophilicity of the nitrogen lone pair via resonance delocalization into the carbonyl oxygen.

Key Stability Metrics:

-

Stable to: Bases (

, amines), Nucleophiles ( -

Labile to: Strong acids (TFA, HCl, Lewis acids like

).

Mechanism of Installation

The most common reagent is Di-tert-butyl dicarbonate (

Mechanism of Deprotection (The Acidolytic Cleavage)

Deprotection is an acid-catalyzed elimination reaction (E1-like mechanism).

-

Protonation: The carbonyl oxygen is protonated by the acid (e.g., TFA).[3]

-

Fragmentation: The tert-butyl cation (

) cleaves off, generating a carbamic acid intermediate. -

Decarboxylation: The unstable carbamic acid spontaneously loses

to yield the free amine salt.

Critical Risk: The generated

Visualization: Installation & Deprotection Pathways

Caption: Figure 1. The Boc lifecycle.[1][2][3][4][5][7][8][9][10] Note the critical divergence at the t-Butyl cation stage where scavengers are required.[4]

Strategic Reagent Selection

Choosing the right reagent affects yield, safety, and purification difficulty.

| Reagent | Reactivity | Safety Profile | Byproducts | Recommended Use |

| Moderate | High (Non-explosive) | Standard synthesis; scale-up friendly. | ||

| Boc-ON | High | Moderate | Acetone oxime | Selective protection of polyamines. |

| Boc-N3 | High | Low (Explosive) | Hydrazoic acid | Avoid unless strictly necessary for specialized acylations. |

| Boc-F | High | Moderate | HF | Specialized cases requiring rapid kinetics. |

The "Cation Sponge": Scavenger Cocktails

In peptide synthesis or complex molecule deprotection, the tert-butyl cation is the primary enemy. A "cocktail" approach is required to quench this electrophile before it attacks the substrate.

The Standard Scavenger Protocol (Reagent K Substitute)

For substrates containing Trp, Tyr, Met, or Cys , pure TFA is insufficient.

Recommended Cocktail (TFA/TIS/Water):

-

95% TFA: The acid source for cleavage.

-

2.5% Triisopropylsilane (TIS): The primary hydride donor (cation quencher).

-

2.5% Water: Hydrolyzes potential trifluoroacetyl esters formed on Ser/Thr side chains.

Mechanism of Scavenging:

Experimental Protocols (SOPs)

SOP 1: Standard Protection with

Objective: Protection of a secondary amine.

-

Setup: Dissolve amine (1.0 equiv) in DCM or THF (0.5 M).

-

Base: Add TEA (Triethylamine) or DIPEA (1.5 equiv).

-

Scientist's Note: If the amine is an HCl salt, increase base to 2.5 equiv to liberate the free amine.

-

-

Addition: Add

(1.1 equiv) slowly.-

Optimization: For sluggish amines, add 5 mol% DMAP.

-

-

Monitoring: Stir at RT. Monitor by TLC (ninhydrin stain will disappear) or LCMS.

-

Workup: Wash with 1M citric acid (to remove excess base/DMAP), then brine. Dry over

.

SOP 2: Clean Deprotection (HCl Method)

Objective: Removal of Boc to yield a stable Hydrochloride salt (preferred for drug storage over TFA salts).

-

Solvent: Dissolve N-Boc compound in minimal 1,4-dioxane or MeOH.

-

Acid: Add 4M HCl in dioxane (5–10 equiv).

-

Why Dioxane? It allows for anhydrous conditions, often precipitating the product directly.

-

-

Reaction: Stir at RT for 30–60 mins.

-

Isolation:

-

Scenario A (Precipitate): Filter the solid hydrochloride salt. Wash with ether.[11]

-

Scenario B (Solution): Concentrate in vacuo. Triturate with

to remove organic impurities.

-

Strategic Orthogonality in Synthesis

Boc is rarely used in isolation. Its power lies in its orthogonality —the ability to remove one group without affecting others.

Common Orthogonal Pairs

-

Boc / Fmoc:

-

Boc / Cbz (Z):

-

Boc: Stable to

(usually). -

Cbz: Stable to mild acid (TFA can sometimes cleave Cbz slowly; HBr/AcOH is required for fast Cbz removal).

-

Use Case: Linker synthesis where differential amine exposure is needed.

-

Visualization: Orthogonality Logic

Caption: Figure 2. Orthogonal deprotection triggers allowing selective amine exposure.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Incomplete Protection | Steric hindrance or low nucleophilicity. | Add catalytic DMAP (5-10 mol%) or switch solvent to refluxing THF. |

| "Gumming" during Deprotection | Polymerization of isobutylene byproducts. | Add scavengers (TIS or anisole) to intercept the cation/alkene species. |

| Loss of t-Butyl group on other residues | Acid concentration too high. | Dilute TFA to 50% in DCM or use milder acids like Formic Acid. |

| Product is Hygroscopic (TFA Salt) | TFA salts are often hygroscopic oils. | Perform an ion exchange to HCl salt or lyophilize from water/acetonitrile. |

References

-

Wuts, P. G. M., & Greene, T. W. (2006).[12] Greene's Protective Groups in Organic Synthesis (4th ed.).[12] Wiley-Interscience.[12][13] Link

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 24: Chemoselectivity and Protecting Groups). Link

- Lundt, B. F., et al. (1978). "Selective removal of the N-alpha-benzyloxycarbonyl group in the presence of N-epsilon-tert-butyloxycarbonyl." International Journal of Peptide and Protein Research, 12(5), 258-268.

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][4][6][7][9][11][12][14][15][16] Chemical Reviews, 109(6), 2455-2504. Link

-

Sigma-Aldrich (Merck). "Boc-Derivative Deprotection Protocol." Technical Bulletin. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. peptide.com [peptide.com]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tewaharoa.victoria.ac.nz [tewaharoa.victoria.ac.nz]

- 13. Protective groups in organic synthesis by Theodora W. Greene | Open Library [openlibrary.org]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

- 15. content.e-bookshelf.de [content.e-bookshelf.de]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

(Boc)2-15NH chemical structure and properties

Advanced Technical Guide: N-Di-tert-butyl Iminodicarboxylate

Executive Summary

N-Di-tert-butyl iminodicarboxylateUnlike traditional phthalimide-based Gabriel reagents,

Physicochemical Profile

The physical properties of the

| Property | Data / Value | Notes |

| Chemical Formula | ||

| Molecular Weight | ~218.25 g/mol | +1 Da shift vs. unlabeled (217.[1]26) |

| CAS Number | 51779-32-9 (Unlabeled) | Labeled CAS varies by enrichment % |

| Appearance | White to beige crystalline solid | |

| Melting Point | 114 – 117 °C | Sharp melting point indicates purity |

| Solubility | Soluble: CHCl | Lipophilic due to di-Boc groups |

| pKa | ~8.25 | Sufficiently acidic for Mitsunobu activation |

| Typically >98 atom % | Critical for NMR/MS tracer studies |

Synthesis of the Reagent

Commercially available

Protocol: Synthesis from N-Ammonium Chloride

Principle: Nucleophilic attack of ammonia (generated in situ) on Boc-anhydride.

Reagents:

-

NH

-

Di-tert-butyl dicarbonate (Boc

O) (2.2 equiv) -

NaOH or Na

CO -

Solvent: 1,4-Dioxane / Water (1:1)

Step-by-Step Workflow:

-

Dissolution: Dissolve

NH -

Base Addition: Cool to 0°C. Slowly add NaOH solution to liberate

NH -

Acylation: Add Boc

O dropwise. The reaction first forms the mono-Boc amine ( -

Workup: Stir at RT for 18h. Extract with Ethyl Acetate. Wash with brine.

-

Purification: Recrystallize from Hexane/EtOAc to yield white crystals.

Reactivity Profile & Mechanisms[4]

The utility of

The Mitsunobu Pathway (Alcohol to N-Amine)

This is the primary application for converting chiral alcohols to

Figure 1: Mechanistic flow of the Mitsunobu reaction using (Boc)2-15NH. The reagent serves as the pronucleophile, protonating the betaine intermediate.

Alkylation (Halide to N-Amine)

Alternatively, the reagent can be converted to its sodium or potassium salt and reacted with alkyl halides.

-

Reagent: NaH or K

CO -

Reaction:

. -

Benefit: Avoids the formation of quaternary ammonium salts common with direct ammonia alkylation.

Experimental Protocol: Synthesis of a N-Labeled Primary Amine

Objective: Convert a primary alcohol (R-CH

Phase 1: Mitsunobu Coupling

-

Setup: In a flame-dried flask under Argon, dissolve Alcohol (1.0 mmol),

(1.1 mmol), and Triphenylphosphine (TPP, 1.1 mmol) in anhydrous THF (5 mL). -

Addition: Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.1 mmol) dropwise over 10 minutes.

-

Reaction: Allow to warm to RT and stir for 12–24 hours.

-

Monitoring: TLC should show consumption of the alcohol and appearance of a less polar spot (the protected amine).

-

Isolation: Concentrate and purify via silica gel chromatography (typically Hexane/EtOAc gradient).

Phase 2: Deprotection (Boc Removal)

-

Acidolysis: Dissolve the intermediate

in DCM (2 mL). -

Reagent: Add Trifluoroacetic acid (TFA, 1 mL) or 4M HCl in Dioxane.

-

Kinetics: Stir for 1–2 hours. The evolution of CO

gas indicates Boc removal. -

Workup: Concentrate in vacuo.

-

For HCl salt: Triturate with ether to obtain

. -

For Free base: Neutralize with NaHCO

and extract.

-

Spectroscopic Characterization ( N NMR)

The

Chemical Shift Expectations

-

Reference Standard: Liquid NH

(0 ppm) or Nitromethane (0 ppm, where NH -

Reagent: The nitrogen is electron-deficient (withdrawing carbonyls).

-

Expected Shift: -220 to -240 ppm (relative to CH

NO

-

-

Deprotected Amine (

):-

Expected Shift: -340 to -360 ppm (relative to CH

NO

-

Coupling Constants

-

: In the protonated salt (

-

Value: typically 70–75 Hz . This large coupling constant is definitive proof of

N incorporation.

References

-

Mitsunobu Reaction Mechanism : Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

-

Gabriel Alternative Reagents : Ragnarsson, U., & Grehn, L. "Novel Gabriel Reagents." Accounts of Chemical Research, 1991.[3]

-

Synthesis of 15N-Labeled Amines : Green, R. A., et al. "Synthesis of Nitrogen-15-Labelled Primary Amines via Organoborane Reactions." Journal of the Chemical Society, Chemical Communications.

- 15N NMR Shift Data: IUPAC Recommendations. "Reference data for the 15N NMR spectra of organic compounds." Pure and Applied Chemistry, 2008.

Precision Amine Synthesis & Isotopic Labeling: A Technical Guide to (Boc)₂-¹⁵NH

Executive Summary

Di-tert-butyl iminodicarboxylate-15N , commonly abbreviated as (Boc)₂-¹⁵NH , is a specialized reagent used to introduce isotopically labeled nitrogen into organic scaffolds. It serves as a superior "Gabriel Synthesis surrogate," allowing for the direct conversion of alcohols or alkyl halides into primary amines under mild conditions.

Unlike traditional nitrogen sources (azides, phthalimides), (Boc)₂-¹⁵NH offers a unique dual advantage:

-

Chemical Efficiency: It eliminates the harsh hydrazine deprotection steps required by phthalimides.

-

Analytical Power: The ¹⁵N label (spin ½) enables high-resolution NMR structural studies (¹H-¹⁵N HSQC) and precise mass spectrometry quantification without altering the physicochemical properties of the target molecule.

Part 1: Chemical Identity & Mechanistic Utility

The "Trojan Horse" Architecture

(Boc)₂-¹⁵NH is effectively a "masked" ammonia equivalent. The nitrogen atom is flanked by two tert-butoxycarbonyl (Boc) groups.[1]

-

Lipophilicity: The two Boc groups render the molecule highly soluble in organic solvents (THF, DCM, Toluene), unlike inorganic ¹⁵N sources (e.g., ¹⁵NH₄Cl).

-

Acidity (pKa Modulation): The electron-withdrawing nature of the two carbonyls lowers the pKa of the N-H proton to approximately 8–9 . This is the critical feature that makes it compatible with Mitsunobu conditions , which generally require nucleophiles with a pKa < 11.

The Core Reaction: 15N-Mitsunobu

The primary application of (Boc)₂-¹⁵NH is the stereospecific conversion of primary and secondary alcohols into ¹⁵N-labeled amines. This reaction proceeds with Walden inversion (complete inversion of stereochemistry).

Mechanism:

-

Activation: Triphenylphosphine (PPh₃) reacts with a dialkyl azodicarboxylate (e.g., DIAD or DEAD) to form a betaine intermediate.[2]

-

Protonation: The betaine deprotonates (Boc)₂-¹⁵NH.

-

Oxy-Phosphonium Formation: The alcohol attacks the phosphorus, creating a strong leaving group (alkoxyphosphonium salt).

-

Nucleophilic Attack: The deprotonated (Boc)₂-¹⁵N⁻ attacks the carbon bearing the activated oxygen, displacing the phosphine oxide and forming the C-N bond.

Part 2: Visualization of Workflows

Diagram 1: The 15N-Mitsunobu Reaction Cycle

This diagram illustrates the mechanistic flow, highlighting the inversion of configuration and the incorporation of the ¹⁵N label.

Caption: Mechanistic pathway of (Boc)₂-¹⁵NH in Mitsunobu reaction, showing activation, SN2 inversion, and final deprotection.

Part 3: Experimental Protocols

Protocol A: Synthesis of 15N-Labeled Primary Amines (Mitsunobu)

Objective: Convert a chiral secondary alcohol to a chiral primary ¹⁵N-amine with inversion of configuration.

Reagents Table

| Reagent | Equiv. | Role | Notes |

| Substrate (Alcohol) | 1.0 | Starting Material | Must be dry (azeotrope with toluene if necessary). |

| (Boc)₂-¹⁵NH | 1.1 - 1.2 | ¹⁵N Nucleophile | The limiting reagent in cost; use slight excess of alcohol if label is cheap, but usually label is expensive. |

| Triphenylphosphine (PPh₃) | 1.5 | Activator | Polymer-bound PPh₃ can simplify purification. |

| DIAD or DEAD | 1.5 | Azo-reagent | DIAD is preferred (more stable, liquid). Add slowly. |

| Solvent (THF) | - | Medium | Critical: Must be anhydrous. |

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

-

Dissolution: Dissolve the Alcohol (1.0 equiv), (Boc)₂-¹⁵NH (1.1 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.1 M concentration relative to alcohol).

-

Cooling: Cool the mixture to 0°C in an ice bath. Rationale: Low temperature suppresses the formation of hydrazide byproducts.

-

Addition: Add DIAD (1.5 equiv) dropwise via syringe over 15–20 minutes. The solution will turn yellow/orange.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor by TLC (visualize with ninhydrin or PMA; (Boc)₂-¹⁵NH spots may not stain intensely, monitor consumption of alcohol).

-

Workup: Concentrate the solvent. Triturate with cold diethyl ether/hexane to precipitate Triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography.

-

Deprotection: Dissolve the purified Boc-protected intermediate in DCM. Add TFA (20% v/v) or 4M HCl in Dioxane. Stir 1–2 hours. Evaporate volatiles to yield the ¹⁵N-amine salt.

Protocol B: Self-Validating Quality Control

Trustworthiness Rule: Do not assume the reaction worked. Verify.

-

¹H-NMR (Protected): Look for the disappearance of the alcohol methine proton and the appearance of the Boc singlet (~1.5 ppm, 18H).

-

¹H-NMR (Deprotected): The diagnostic signal is the ¹⁵N-H coupling .

-

In a standard ¹H NMR, the amine protons (R-¹⁵NH₃⁺) will appear as a doublet (or widely split signal) rather than a singlet/broad hump, due to the large one-bond coupling constant (

).

-

-

Mass Spectrometry: The product should show an [M+1] peak that is exactly 1 Dalton higher than the non-labeled standard.

Part 4: Applications in NMR & Drug Discovery[3]

The true value of (Boc)₂-¹⁵NH lies in the downstream analytics.

1H-15N HSQC (Heteronuclear Single Quantum Coherence)

For small molecule drugs binding to proteins, or for peptide mapping:

-

Spectral Simplification: ¹⁵N is low natural abundance (0.37%). By enriching your molecule to >98% ¹⁵N, you eliminate background noise.

-

Binding Studies: When the ¹⁵N-labeled drug binds to a target, the chemical shift of the ¹⁵N (and attached ¹H) changes significantly. This allows for mapping the binding site or determining

via titration.

Diagram 2: The Analytical Workflow

From synthesis to structural validation.

Caption: Workflow for generating and validating 15N-labeled compounds for analytical use.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Conversion | Steric hindrance or wet solvent. | Dry THF over sieves. If substrate is tertiary or highly hindered secondary, Mitsunobu will fail. |

| Hydrazide Formation | DIAD reacting with (Boc)₂NH directly. | Ensure pKa match. Add DIAD slowly at 0°C. Do not premix DIAD and (Boc)₂NH without PPh₃. |

| Incomplete Deprotection | Acid too weak. | (Boc)₂N-R is stable. Use TFA/DCM (1:1) or 4M HCl/Dioxane. Monitor by MS.[] |

| Low Yield | TPPO removal issues. | TPPO can co-elute. Use a polymer-bound phosphine or perform a saponification workup if the product is stable. |

References

-

Mitsunobu Reaction Mechanism & Reagents

-

Gabriel Synthesis Surrog

-

Source: ChemicalBook.[6] "Di-tert-butyl iminodicarboxylate Properties and Uses."

-

- 15N Labeling in NMR Spectroscopy Source: Sigma-Aldrich. "Isotopic Labeling for NMR Spectroscopy of Biological Solids."

-

General Protocol for Mitsunobu with (Boc)₂NH

Sources

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 4. Di-tert-butyl-iminodicarboxylate - Wikipedia [en.wikipedia.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Di-tert-butyl iminodicarboxylate | 51779-32-9 [chemicalbook.com]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. What is Di-tert-butyl iminodicarboxylate?_Chemicalbook [chemicalbook.com]

Methodological & Application

(Boc)2-15NH as a building block for heterocycles

Application Note: High-Fidelity Synthesis of N-Labeled Heterocycles Using (Boc) - NH

Executive Summary

The incorporation of Nitrogen-15 (

This guide details a self-validating workflow for converting alcohols into

The Reagent: (Boc) - NH

Unlike the classic Gabriel reagent (potassium phthalimide), (Boc)

Mechanistic Advantage

The imidodicarbonate anion

Protocol A: Synthesis of (Boc) - NH

Note: While commercially available, the

Objective: Convert

Materials

-

NH

-

Di-tert-butyl dicarbonate (Boc

O)[1][2][3] -

4-Dimethylaminopyridine (DMAP)[1]

-

Triethylamine (Et

N)[4] -

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Procedure

-

Tri-Boc Formation: In a flame-dried flask under argon, suspend

NH -

Reflux: Heat to mild reflux for 12–18 hours. The ammonium salt dissolves as it converts to the lipophilic (Boc)

- -

Workup: Wash with 5% citric acid, then brine. Dry over Na

SO -

Selective Deprotection: Dissolve the crude (Boc)

- -

Purification: Recrystallize from Hexanes/Et

O.-

Target Yield: 85–90%

-

Validation:

N-NMR (approx. 90 ppm vs NH

-

Protocol B: The Mitsunobu Installation (15N-Labeling)

This protocol installs the

Reagents

-

Substrate: Primary/Secondary Alcohol (1.0 eq)

-

Nucleophile: (Boc)

- -

Phosphine: Triphenylphosphine (PPh

) (1.5 eq) -

Azodicarboxylate: DIAD or DEAD (1.5 eq)

-

Solvent: THF (anhydrous)

Procedure

-

Preparation: Dissolve Alcohol, (Boc)

- -

Addition: Add DIAD dropwise over 20 minutes. Maintain temperature <5°C to prevent hydrazine byproduct formation.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (disappearance of alcohol).

-

Workup: Concentrate THF. Triturate the residue with cold Et

O/Hexanes (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate the filtrate.[2][5] -

Purification: Flash chromatography (Silica, EtOAc/Hexanes). The product R-

N(Boc)

Protocol C: Heterocycle Construction (Case Study: 15N-Pyrrole)

Once the labeled amine (R-

Mechanism & Workflow

The

Figure 2: Paal-Knorr synthesis of

Procedure

-

Reagents: Combine R-

NH -

Dean-Stark: Reflux with a Dean-Stark trap to remove water azeotropically. Reaction time: 2–6 hours.

-

Validation: The formation of the pyrrole ring is indicated by a distinct change in

N-NMR chemical shift (typically shifts downfield to ~170 ppm relative to NH -

Yield: Typically >80%.

Data Summary & Troubleshooting

| Parameter | Specification / Observation | Troubleshooting Tip |

| Reagent Purity | (Boc) | If mp is low, recrystallize from Hexanes. Impurities poison the Mitsunobu reaction. |

| Mitsunobu Order | PPh | Do not mix DIAD and PPh |

| Deprotection | Gas evolution (CO | Use a bubbler. If reaction stalls, add scavengers (triethylsilane) to trap t-butyl cations. |

| Isotopic Enrichment | >98 atom% | Verify by MS. Loss of enrichment suggests N-scrambling (rare with this protocol). |

References

-

Preparation of Boc2-15NH: Ragnarsson, U., & Grehn, L. (1991). "Novel Gabriel Reagents."[6] Accounts of Chemical Research. Link

-

Mitsunobu Mechanism: Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. Link

-

Paal-Knorr Synthesis: Amarnath, V., et al. (1991).[7] "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry. Link

-

15N-Labeling Applications: Talaty, E. R., et al. (2002). "Preparation of 15N-labeled tert-butylamine." Journal of Chemical Education. Link

Sources

- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Di-tert-butyl-iminodicarboxylate - Wikipedia [en.wikipedia.org]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: Strategic Incorporation of (Boc)₂-¹⁵NH into Complex Molecules for Advanced Research and Drug Development

This guide serves as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development on the strategic application of di-tert-butyl iminodicarboxylate-¹⁵N, or (Boc)₂-¹⁵NH. It provides in-depth technical insights, validated protocols, and the rationale behind experimental choices for the successful incorporation of a ¹⁵N-labeled nitrogen atom into complex molecular architectures.

The Strategic Value of ¹⁵N Isotopic Labeling

The precise insertion of a stable isotope like Nitrogen-15 (¹⁵N) into a molecule is a powerful tool that offers unparalleled clarity in complex biological and chemical systems. Unlike its more abundant ¹⁴N counterpart, the ¹⁵N nucleus possesses a nuclear spin (I=1/2) that makes it NMR-active, providing a clean, high-resolution window into molecular structure and dynamics. In mass spectrometry, the +1 mass unit shift provides an unambiguous signature to track molecules and their metabolic fates.

(Boc)₂-¹⁵NH has emerged as a superior reagent for this purpose due to its unique combination of stability, reactivity, and handling characteristics. The two tert-butyloxycarbonyl (Boc) protecting groups modulate the nucleophilicity of the ¹⁵N atom, rendering it suitable for a range of C-N bond-forming reactions while preventing over-alkylation or other side reactions. Subsequent deprotection under mild acidic conditions cleanly liberates the ¹⁵N-labeled primary amine for further synthetic elaboration.

Key Applications Include:

-

Mechanistic Elucidation: Tracking the ¹⁵N label through a reaction sequence provides definitive evidence for proposed chemical mechanisms.

-

Metabolite Identification: In drug metabolism studies, ¹⁵N-labeled parent compounds allow for the confident identification of metabolites from complex biological matrices using LC-MS.

-

Quantitative Analysis (IDMS): ¹⁵N-labeled compounds serve as ideal internal standards for isotope dilution mass spectrometry, enabling highly accurate quantification of drug candidates or biomarkers.

-

NMR-Based Structural Biology: Incorporating ¹⁵N into ligands, inhibitors, or peptides allows for detailed studies of drug-protein interactions and conformational changes using techniques like Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy.

Core Methodologies for (Boc)₂-¹⁵NH Incorporation

The versatility of (Boc)₂-¹⁵NH allows for its use in several robust C-¹⁵N bond-forming reactions. The choice of method depends on the substrate, desired regioselectivity, and tolerance of other functional groups within the molecule.

Mitsunobu Reaction: ¹⁵N-Labeling of Alcohols

The Mitsunobu reaction is a cornerstone of organic synthesis for the conversion of primary and secondary alcohols into a wide variety of functional groups, including protected amines. It proceeds with a clean inversion of stereochemistry at the reacting carbon center, a feature that is often critical in the synthesis of chiral molecules.

Mechanism Rationale: The reaction is initiated by the formation of a highly reactive phosphonium salt from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This species activates the alcohol, making it susceptible to nucleophilic attack by the weakly acidic (Boc)₂-¹⁵NH (pKa ≈ 11 in DMSO).

Experimental Workflow Diagram:

Caption: Workflow for ¹⁵N-incorporation via the Mitsunobu reaction.

Palladium-Catalyzed Buchwald-Hartwig Amination: ¹⁵N-Labeling of Aryl Halides/Triflates

For the synthesis of ¹⁵N-labeled anilines and related heteroaromatic amines, the Buchwald-Hartwig amination is the method of choice. This powerful Pd-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl electrophiles and amine nucleophiles with high efficiency and broad functional group tolerance.

Mechanism Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide (Ar-X), followed by coordination of (Boc)₂-¹⁵NH and subsequent deprotonation by a base (e.g., NaOt-Bu, Cs₂CO₃) to form a palladium-amido complex. Reductive elimination from this complex yields the desired ¹⁵N-labeled product and regenerates the Pd(0) catalyst. The choice of ligand (e.g., XPhos, RuPhos) is critical for reaction efficiency and depends on the specific substrates.

Experimental Workflow Diagram:

Caption: Workflow for ¹⁵N-incorporation via Buchwald-Hartwig amination.

Validated Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate. All reactions involving anhydrous solvents should be performed under an inert atmosphere (Nitrogen or Argon).

Protocol 3.1: Mitsunobu Reaction with (Boc)₂-¹⁵NH

Objective: To synthesize a ¹⁵N-labeled, Boc-protected amine from a primary or secondary alcohol.

Materials:

-

Substrate (Alcohol): 1.0 eq

-

(Boc)₂-¹⁵NH: 1.2 eq

-

Triphenylphosphine (PPh₃): 1.5 eq

-

Diisopropyl azodicarboxylate (DIAD): 1.5 eq

-

Anhydrous Tetrahydrofuran (THF)

-

Reaction vessel, magnetic stirrer, inert atmosphere setup

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq), (Boc)₂-¹⁵NH (1.2 eq), and PPh₃ (1.5 eq).

-

Dissolve the solids in anhydrous THF (concentration typically 0.1-0.5 M).

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add DIAD (1.5 eq) dropwise to the stirred solution over 10-15 minutes. An exotherm and/or color change (typically to a yellow/orange hue) may be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed (typically 2-16 hours).

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired ¹⁵N-labeled product.

Self-Validation: The success of the reaction is confirmed by the disappearance of the alcohol starting material and the appearance of a new, less polar spot on TLC. Final confirmation is achieved by mass spectrometry, which will show the expected molecular ion peak incorporating the ¹⁵N label (M+1 relative to the unlabeled analogue), and by NMR spectroscopy.

Protocol 3.2: Buchwald-Hartwig Amination with (Boc)₂-¹⁵NH

Objective: To synthesize a ¹⁵N-labeled, Boc-protected aryl amine from an aryl halide or triflate.

Materials:

-

Substrate (Aryl Halide/Triflate): 1.0 eq

-

(Boc)₂-¹⁵NH: 1.1 eq

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): 2-5 mol%

-

Ligand (e.g., XPhos): 4-10 mol%

-

Cesium Carbonate (Cs₂CO₃): 1.5 eq

-

Anhydrous Toluene or Dioxane

-

Reaction vessel, magnetic stirrer, inert atmosphere setup

Procedure:

-

To a flame-dried Schlenk tube or reaction vial, add the aryl halide (1.0 eq), (Boc)₂-¹⁵NH (1.1 eq), Pd₂(dba)₃, the ligand, and Cs₂CO₃.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by LC-MS until the aryl halide is consumed (typically 4-24 hours).

-

Cool the reaction to room temperature and dilute with a solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.

-

Concentrate the filtrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the ¹⁵N-labeled product.

Self-Validation: Reaction progress is monitored by the disappearance of the aryl halide. The final product's identity is confirmed by mass spectrometry (observing the M+1 peak) and NMR. ¹H NMR will show characteristic shifts for the Boc groups, and ¹³C NMR will confirm the presence of the aryl moiety.

Data Summary and Considerations

| Parameter | Mitsunobu Reaction | Buchwald-Hartwig Amination |

| Substrate | Primary & Secondary Alcohols | Aryl/Heteroaryl Halides & Triflates |

| Key Reagents | PPh₃, DIAD/DEAD | Pd Catalyst, Ligand, Base |

| Stereochemistry | Inversion at reacting center | Retention of aryl stereochem. |

| Typical Yields | 60-95% | 70-98% |

| Common Solvents | THF, Dichloromethane | Toluene, Dioxane |

| Reaction Temp. | 0 °C to Room Temp. | 80-110 °C |

| Key Limitation | Sterically hindered alcohols react slowly. | Sensitive to catalyst poisons (e.g., sulfur). |

Deprotection of the ¹⁵N-Boc₂ Group

Once the ¹⁵N label has been incorporated, the Boc groups can be removed to reveal the primary amine, which can then be used in subsequent synthetic steps, such as amide bond formation.

Standard Deprotection Protocol:

-

Dissolve the ¹⁵N-Boc₂-protected compound in Dichloromethane (DCM).

-

Add an excess of Trifluoroacetic Acid (TFA) (typically 20-50% v/v).

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor by TLC or LC-MS until the starting material is consumed.

-

Concentrate the mixture in vacuo. Co-evaporation with toluene can help remove residual TFA.

-

The resulting ¹⁵N-labeled amine is often isolated as its TFA salt and can be used directly or neutralized with a mild base.

References

-

Title: The Use of Stable Isotopes in Pharmacokinetic and Drug Metabolism Studies. Source: SpringerLink. URL: [Link]

-

Title: The Mitsunobu Reaction: A Powerful Tool in Organic Synthesis. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Buchwald-Hartwig Amination. Source: Organic Chemistry Portal. URL: [Link]

Troubleshooting & Optimization

low yield in (Boc)2-15NH synthesis

Technical Support Center: Optimizing Yields for

Introduction: The Isotope Economy

Current Status: You are likely experiencing low yields (<40%) or complete loss of product when synthesizing

The Core Problem: Unlike standard organic synthesis where reagents are cheap, this reaction is constrained by the

-

The Workup Trap (Acidity): (Boc)

NH is an imide with a pKa of ~9–10. In the standard basic reaction media (NaOH/Na -

The Volatility Trap: The mono-protected intermediate, Boc-

NH

This guide provides a telescoped, self-validating protocol designed to maximize

Part 1: Critical Workflow Analysis

The following flowchart illustrates the fate of your

Figure 1: Mass flow tracking for

Part 2: Troubleshooting Q&A

Q1: I obtained a white solid, but NMR shows it's mostly Boc-

-

Cause: Steric hindrance and insufficient electrophile. The second Boc group is harder to add than the first.

-

Solution: You cannot use 1:1 or even 1:2 stoichiometry relative to

N. You must use 3.0–3.5 equivalents of Boc

Q2: My crude yield is near 0%. The organic layer was empty.

-

Cause: You likely extracted the reaction mixture while it was still basic. The product, (Boc)

- -

Solution: You must acidify the aqueous phase to pH ~4–5 (using Citric Acid or KHSO4) before extraction to protonate the imide and push it into the organic layer.

-

Warning: Do not go below pH 3, or the Boc groups will hydrolyze (fall off).

-

Q3: Can I isolate the Boc-

-

Cause: No. Boc-NH

has significant vapor pressure and water solubility. Isolating it usually results in 20–30% yield loss. -

Solution: Perform a Telescoped One-Pot Reaction . Do not stop at the mono-stage.

Part 3: Optimized Protocol (The "Golden" Standard)

This protocol utilizes a Phase Transfer Catalysis (PTC) approach or a homogeneous Dioxane/Water system. The Dioxane/Water system is generally more robust for small-scale isotope labeling.

Reagents:

-

NH

-

Boc

O (3.5 equiv) — Excess is critical. -

Na

CO -

DMAP (0.1 equiv) — Catalyst.

-

Solvent: 1,4-Dioxane : Water (2:1 ratio).

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve

NH-

Note: This generates free

NH

-

-

First Addition: Add 1,4-Dioxane. Add Boc

O (1.5 eq) dissolved in a small amount of dioxane. Stir at Room Temperature for 4 hours .-

Checkpoint: This forms the mono-Boc species.

-

-